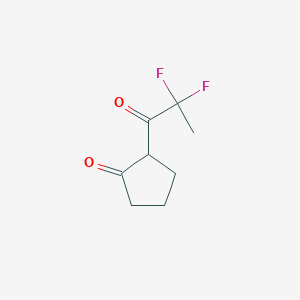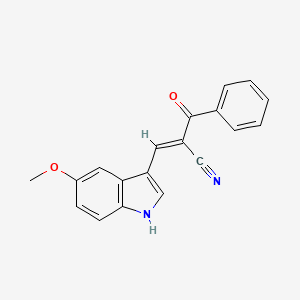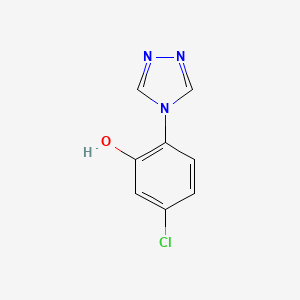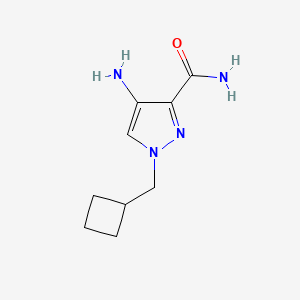
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one: is a cyclic organic compound with a unique structure. Let’s break it down:
2,2-Dimethyl: Indicates two methyl groups attached to the oxolan ring.
4-(4-methylpiperidin-2-yl): Refers to the piperidine ring with a methyl group at position 4.
Oxolan-3-one: The oxolan ring contains three carbon atoms and one oxygen atom, forming a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes::
Industrial Production: While specific industrial methods are proprietary, academic research suggests that this compound can be synthesized through cyclization reactions involving piperidine derivatives and ketones.
Laboratory Synthesis: One common approach involves the reaction of 4-methylpiperidine with a ketone precursor, followed by cyclization to form the oxolan ring.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of ketones or other functional groups.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Reacts with nucleophiles (e.g., Grignard reagents) to yield substituted products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using strong bases (e.g., sodium hydroxide, NaOH).
- Oxidation: Ketone derivatives.
- Reduction: Saturated piperidine derivatives.
- Substitution: Various substituted oxolan derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Used as a building block in organic synthesis.
Industry: May find applications in specialty chemicals or materials.
Wirkmechanismus
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its specific combination of substituents sets it apart.
Similar Compounds: Other oxolan derivatives, such as related piperidine-based compounds.
Remember that this compound’s full potential awaits further scientific investigation
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one |
InChI |
InChI=1S/C12H21NO2/c1-8-4-5-13-10(6-8)9-7-15-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3 |
InChI-Schlüssel |
QYROAZKVYQGLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)C2COC(C2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
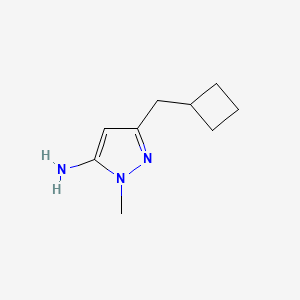


![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)


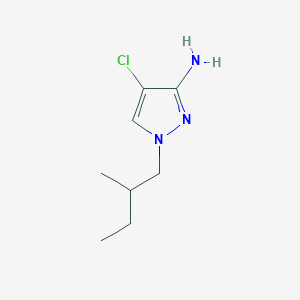
![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
